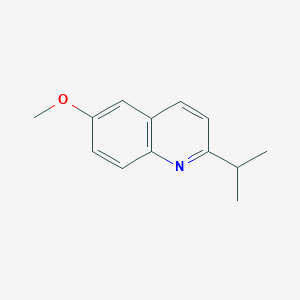![molecular formula C11H18O2 B14725085 6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane CAS No. 6126-55-2](/img/structure/B14725085.png)
6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure that includes a dioxaspiro ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of a suitable diol with an appropriate alkene under acidic conditions to form the spiro ring. One common method involves the use of propargyl ester intermediates, which undergo a 1,3-acyloxy shift followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions include various spiro derivatives, ketones, alcohols, and substituted spiro compounds.
科学的研究の応用
6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
作用機序
The mechanism of action of 6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved may include inhibition of prolyl hydroxylase domains, which are crucial for the regulation of hypoxia-inducible factors .
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Similar in structure but lacks the prop-2-en-1-yl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains an additional nitrogen atom in the spiro ring.
1,6,9-Trioxaspiro[4.5]decane: Features an additional oxygen atom in the ring structure.
Uniqueness
6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane is unique due to its specific spiro configuration and the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other spiro compounds.
特性
IUPAC Name |
6-prop-2-enyl-1,4-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-5-10-6-3-4-7-11(10)12-8-9-13-11/h2,10H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNVAWNWSOZSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC12OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295284 |
Source


|
| Record name | 6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6126-55-2 |
Source


|
| Record name | NSC100957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
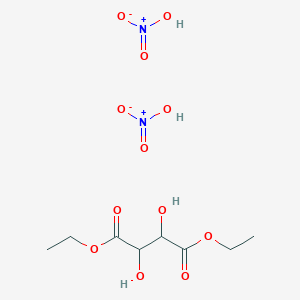
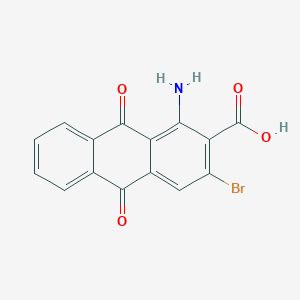
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
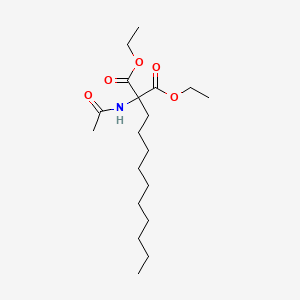
![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
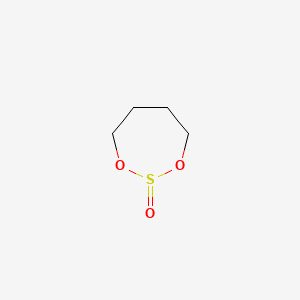
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)

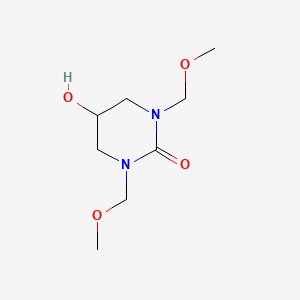
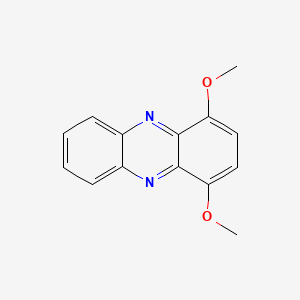
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)


